N-(2,4-difluorophenyl)-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGZYCGUCSWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Solid State Characteristics
Single-Crystal X-ray Diffraction Analysis of N-(2,4-difluorophenyl)-4-methoxybenzamide
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. This analysis is a prerequisite for the detailed discussion of the following subsections.
Determination of Crystal System and Space Group
The determination of the crystal system and space group requires single-crystal X-ray diffraction analysis, which has not been reported for this compound.
Analysis of Intermolecular Interactions (Hydrogen Bonding Networks, Halogen Bonds, π-π Stacking)
A detailed analysis of the intermolecular interactions is contingent on the availability of a crystal structure.
Conformational Analysis of the Amide Linkage and Aromatic Ring Orientations
The precise torsion angles of the amide linkage and the dihedral angles between the aromatic rings in the solid state can only be determined through crystallographic studies.
Investigation of Polymorphism and Co-crystallization Potential
While the potential for polymorphism and co-crystallization exists for benzamide (B126) derivatives, no specific studies have been conducted on this compound. researchgate.netresearchgate.net Such investigations would involve screening for different crystalline forms under various crystallization conditions. mdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
This quantitative analysis of intermolecular contacts is dependent on the crystallographic information file (CIF) obtained from a single-crystal X-ray diffraction experiment, which is not available.
Spectroscopic Characterization Methods for Molecular Structure Confirmation
While general spectroscopic methods are used to confirm the identity of chemical compounds, detailed spectral data and assignments for this compound are not present in the surveyed scientific literature. A typical characterization would involve the following techniques, though specific data for the target compound is not available.
| Spectroscopic Technique | Expected Information |
| ¹H NMR | Would show signals corresponding to the protons on the aromatic rings and the methoxy (B1213986) group, with chemical shifts and coupling constants influenced by the fluorine substituents. |
| ¹³C NMR | Would provide information on the carbon skeleton of the molecule. |
| ¹⁹F NMR | Would show distinct signals for the two fluorine atoms on the difluorophenyl ring. |
| FT-IR | Would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-O stretching of the methoxy group. |
| Mass Spectrometry | Would confirm the molecular weight of the compound. |
Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, as well as detailed spectroscopic studies, is required to provide the data necessary for a complete and accurate scientific article on this compound.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in this compound. By analyzing the absorption of infrared radiation (FT-IR) and the inelastic scattering of monochromatic light (Raman), a detailed vibrational profile of the molecule can be constructed. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds and functional groups within the molecule's two aromatic rings and the central amide linkage.
The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions. While a definitive experimental spectrum for this exact compound is not widely published, a reliable assignment can be compiled based on established group frequencies and data from analogous structures, such as other substituted benzamides. mdpi.comresearchgate.net
Key functional group vibrations include the N-H and C=O stretching modes of the amide group, which are particularly diagnostic. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the FT-IR spectrum, typically in the range of 1650-1680 cm⁻¹. mdpi.com The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is anticipated around 1530-1550 cm⁻¹. The N-H stretching vibration itself gives rise to a band in the 3200-3400 cm⁻¹ region. mdpi.com
The aromatic moieties contribute several characteristic bands. The C-H stretching vibrations of the benzene (B151609) rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of bands between 1450 and 1610 cm⁻¹. The presence of the methoxy group (-OCH₃) is identifiable by its characteristic C-H stretching vibrations near 2850-2960 cm⁻¹ and the C-O-C asymmetric and symmetric stretching bands, typically found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The vibrations involving the fluorine substituents are also critical for characterization. The C-F stretching modes for aryl fluorides give rise to strong bands in the fingerprint region, generally between 1100 and 1300 cm⁻¹. mdpi.com
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Amide (-CONH-) | ~3375 | Medium |
| Aromatic C-H Stretch | Ar-H | 3050-3100 | Medium-Weak |
| Asymmetric CH₃ Stretch | Methoxy (-OCH₃) | ~2960 | Medium-Weak |
| Symmetric CH₃ Stretch | Methoxy (-OCH₃) | ~2850 | Weak |
| Amide I (C=O Stretch) | Amide (-CONH-) | ~1660 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1580-1610 | Medium |
| Amide II (N-H Bend + C-N Stretch) | Amide (-CONH-) | 1530-1550 | Medium-Strong |
| Aromatic C=C Stretch | Ar C=C | 1480-1510 | Medium |
| Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) | ~1250 | Strong |
| C-F Stretch | Aryl Fluoride (B91410) (Ar-F) | 1100-1300 | Strong |
| Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) | ~1030 | Medium |
Hydrogen bonding plays a crucial role in the solid-state structure of benzamides. The position and shape of the N-H stretching band in the FT-IR spectrum are highly sensitive to these interactions. In the solid state, secondary amides like this compound are expected to form strong intermolecular hydrogen bonds where the amide proton (N-H) of one molecule interacts with the carbonyl oxygen (C=O) of an adjacent molecule. mdpi.com This interaction typically leads to the formation of hydrogen-bonded chains or dimers, resulting in a significant lowering (red-shift) and broadening of the N-H stretching band compared to its frequency in a non-polar solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by 2D NMR techniques, allows for the complete assignment of all proton, carbon, and fluorine signals and confirms the connectivity of the molecular framework.
The ¹H NMR spectrum is expected to show distinct signals for each set of chemically non-equivalent protons. The methoxy group (-OCH₃) should appear as a sharp singlet at approximately 3.8 ppm. chemicalbook.com The protons on the 4-methoxyphenyl (B3050149) ring are expected to exhibit an AA'BB' splitting pattern characteristic of 1,4-disubstituted benzene rings; the two protons ortho to the carbonyl group (H-2', H-6') would appear as a doublet around 7.9 ppm, while the two protons ortho to the methoxy group (H-3', H-5') would be a doublet at a more upfield position, around 7.0 ppm. chemicalbook.com The 2,4-difluorophenyl ring would present a more complex set of three coupled aromatic protons. The proton at the C6 position is anticipated to be a doublet of doublets, coupled to the adjacent proton (H-5) and the fluorine at C2. The proton at C5 would likely be a triplet of doublets, and the proton at C3 a doublet of triplets. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically above 10 ppm in a solvent like DMSO-d₆, indicative of its acidic nature and involvement in hydrogen bonding. mdpi.com
The proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically around 165 ppm. The methoxy carbon (-OCH₃) should appear around 55-56 ppm. researchgate.net The aromatic region will contain signals for the twelve benzene carbons. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), which are highly characteristic. For instance, C-2 and C-4 are expected to be significantly split by their attached fluorine atoms. The remaining carbons will also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF), aiding in their assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity / Notes |
|---|---|---|---|
| - | N-H | >10 | br s (in DMSO-d₆) |
| 6 | Ar-H | ~8.4 | m |
| 2', 6' | Ar-H | ~7.9 | d |
| 3, 5 | Ar-H | 7.1-7.4 | m |
| 3', 5' | Ar-H | ~7.0 | d |
| - | -OCH₃ | ~3.8 | s |
| - | C=O | ~165 | Amide carbonyl |
| 4' | Ar-C | ~162 | C-OCH₃ |
| 2, 4 | Ar-C | 155-160 | Large ¹JCF coupling expected |
| 1', 1, 3, 5, 6 | Ar-C | 110-135 | Multiple signals with C-F coupling |
| 2', 6' | Ar-C | ~130 | - |
| 3', 5' | Ar-C | ~114 | - |
| - | -OCH₃ | ~56 | Methoxy carbon |
¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing the difluorophenyl moiety. wikipedia.org Since the two fluorine atoms at the C-2 and C-4 positions are chemically and magnetically non-equivalent, the ¹⁹F NMR spectrum is expected to show two distinct signals. The chemical shifts of these signals are highly dependent on the electronic environment and are typically reported relative to a standard like CFCl₃. alfa-chemistry.combiophysics.org Aromatic fluorine chemical shifts generally appear in a range between -100 and -140 ppm.
Each fluorine signal will exhibit splitting due to coupling with nearby protons and with the other fluorine atom. The F-2 signal is expected to be a doublet of doublets, split by the F-4 nucleus (a four-bond coupling, ⁴JFF) and the adjacent proton H-3 (a three-bond coupling, ³JFH). Similarly, the F-4 signal should appear as a multiplet, coupled to the adjacent protons H-3 and H-5, and to the F-2 nucleus. The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships between the coupled nuclei.
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure and unambiguously assigning all signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear cross-peaks between adjacent protons on the 4-methoxyphenyl ring (H-2'/H-3' and H-5'/H-6') and within the spin system of the 2,4-difluorophenyl ring (H-3/H-5, H-5/H-6), confirming their respective connectivities.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C spectrum. For example, the singlet at ~3.8 ppm in the ¹H spectrum would correlate to the carbon signal at ~56 ppm in the ¹³C spectrum, confirming the CH₃O- group.
A cross-peak between the amide proton (N-H) and the carbonyl carbon (C=O), confirming the amide bond.
Correlations from the protons ortho to the carbonyl group (H-2', H-6') to the carbonyl carbon (C=O), linking the 4-methoxybenzoyl moiety to the amide group.
A correlation from the amide proton (N-H) to the C-1 carbon of the difluorophenyl ring, confirming the N-Ar bond.
Correlations from the methoxy protons (-OCH₃) to the C-4' carbon, confirming the position of the methoxy group.
Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is instrumental in distinguishing between compounds that may have the same nominal mass but differ in their elemental composition. For this compound, the theoretical exact mass is calculated based on the sum of the exact masses of its constituent atoms: 14 carbons, 11 hydrogens, 2 fluorines, 1 nitrogen, and 2 oxygens.
While specific experimental HRMS data for this compound is not widely available in the public domain, the principles of the technique allow for a precise theoretical calculation. The calculated monoisotopic mass serves as a benchmark for experimental verification. In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ion would be measured to several decimal places. The close agreement between the experimental m/z value and the calculated exact mass would confirm the elemental composition of the molecule.
Below is a data table outlining the theoretical monoisotopic mass for this compound and the expected m/z for its protonated form, which is commonly observed in techniques like electrospray ionization (ESI).
| Identifier | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
| This compound | C₁₄H₁₁F₂NO₂ | 263.0758 | 264.0836 |
This table is based on theoretical calculations and awaits experimental verification from peer-reviewed scientific literature.
The precision of HRMS is crucial for differentiating this compound from other potential isomers or compounds with similar molecular weights. This level of analytical detail is fundamental in fields such as medicinal chemistry and materials science, where unambiguous compound identification is paramount.
Further research reporting the experimental HRMS data for this compound is anticipated to corroborate these theoretical values and provide a more complete analytical profile of this compound.
Theoretical Chemistry and Computational Modeling of N 2,4 Difluorophenyl 4 Methoxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For N-(2,4-difluorophenyl)-4-methoxybenzamide, these computational methods provide insights that are complementary to experimental data, allowing for a detailed exploration of its characteristics at the atomic level.
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to investigate the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, has been widely used for its balance of accuracy and computational efficiency in studying benzamide (B126) derivatives. nanobioletters.comorientjchem.orgresearchgate.net These methods model the molecule's electron distribution to predict its geometry, energy, and various electronic properties.
Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, calculations would typically be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution. nanobioletters.com
The molecule is not expected to be planar due to steric hindrance and the electronic repulsion between the aromatic rings. The key structural parameters are the dihedral angles that describe the orientation of the two phenyl rings relative to the central amide bridge. Studies on structurally similar compounds, such as N-(4-Chlorophenyl)-4-methoxybenzamide, show that the benzene (B151609) rings are significantly twisted with respect to each other. researchgate.net The conformation is largely defined by the torsion angles around the C-C and C-N bonds of the amide linkage. DFT calculations can predict these angles with high accuracy, often showing good agreement with experimental X-ray diffraction data for related structures. nih.gov
The conformational energy landscape can be explored by systematically rotating key bonds and calculating the energy of each resulting conformer. This mapping reveals the energy barriers between different conformations and identifies the global minimum energy structure.
| Parameter | Description | Expected Value (°) |
|---|---|---|
| Φ1 | Dihedral angle between the amide plane and the 4-methoxyphenyl (B3050149) ring | ~25 - 30 |
| Φ2 | Dihedral angle between the amide plane and the 2,4-difluorophenyl ring | ~30 - 35 |
| Φ3 | Dihedral angle between the two benzene rings | ~55 - 65 |
Data are estimated based on values reported for structurally similar benzanilides. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 2,4-difluorophenyl ring and the carbonyl group of the amide linkage, which act as electron-withdrawing moieties. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3 |
| ELUMO | -1.3 |
| Energy Gap (ΔE) | 4.0 |
Values are typical for similar aromatic amide structures and provide an estimate of the electronic characteristics. nanobioletters.commalayajournal.org
The Molecular Electrostatic Potential (ESP) surface, also known as the MEP map, illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. researchgate.net The ESP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). acadpubl.eu
In this compound, the ESP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms. These sites represent the most likely points for hydrogen bonding and other electrophilic interactions. The most positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as the primary hydrogen bond donor site.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done using DFT methods, help in the assignment of vibrational modes observed in experimental spectra. researchgate.net The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, calculated frequencies are uniformly scaled by a factor, which is typically around 0.96 for B3LYP functionals. researchgate.net
A comparison between the theoretical and experimental spectra allows for a detailed understanding of the molecule's vibrational dynamics. For instance, a red-shift (a shift to lower wavenumber) in the calculated N-H stretching frequency compared to the experimental value can indicate the presence of intermolecular hydrogen bonding in the solid state, which weakens the N-H bond. esisresearch.org
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Typical Experimental Wavenumber (cm-1) |
|---|---|---|
| N-H Stretch | ~3490 | ~3300 - 3400 |
| C=O Stretch | ~1750 | ~1650 - 1680 |
| C-N Stretch | ~1310 | ~1250 - 1350 |
| C-O-C Asymmetric Stretch | ~1260 | ~1240 - 1260 |
| C-F Stretch | ~1100 - 1200 | ~1100 - 1200 |
Calculated values are unscaled and represent typical ranges from DFT studies on related benzamides. orientjchem.orgresearchgate.net
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions. The analysis involves evaluating the stabilization energy, E(2), associated with the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu A larger E(2) value indicates a stronger interaction.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| n(N) | π(C=O) | Lone Pair → Antibonding π | ~50 - 60 |
| π(Phenyl Ring 1) | π(C=O) | π → Antibonding π | ~15 - 25 |
| π(C=O) | π*(Phenyl Ring 2) | π → Antibonding π | ~10 - 20 |
Values are representative estimates based on NBO analyses of similar molecular systems.
NBO analysis can also provide insight into intermolecular interactions, such as hydrogen bonds, by quantifying the charge transfer from the lone pair of the hydrogen bond acceptor (e.g., the carbonyl oxygen) to the antibonding σ* orbital of the donor bond (e.g., N-H).
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure
Molecular Dynamics Simulations for Conformational Sampling in Solution and Solid States
No specific molecular dynamics (MD) simulation studies for this compound in either solution or solid states are available in the reviewed scientific literature. Such simulations would be valuable for understanding the compound's flexibility, identifying low-energy conformations, and assessing the influence of different environments (e.g., various solvents or a crystal lattice) on its structure. This analysis would typically involve calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and dihedral angle distributions over time to characterize conformational dynamics.
Advanced Intermolecular Interaction Analysis
There are no published studies applying the Non-Covalent Interaction (NCI) index or the Quantum Theory of Atoms in Molecules (QTAIM) to this compound. These analyses are powerful tools for visualizing and quantifying weak interactions. An NCI analysis would reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion through graphical plots of the reduced density gradient. A QTAIM analysis would identify bond critical points (BCPs) between interacting atoms and characterize the nature and strength of these interactions based on the electron density and its Laplacian at these points.
Direct quantitative data from crystallographic or computational studies characterizing the specific C-H···F and C-H···O interactions for this compound are not available. While these interactions are anticipated based on the compound's structure, their precise geometries (distances, angles) and energetic contributions have not been reported. For comparison, studies on other fluorinated benzamides have identified and quantified similar weak interactions that direct their supramolecular assembly. mdpi.com
In Silico Approaches to Molecular Recognition and Binding Mechanisms
No in silico studies detailing the molecular recognition and binding mechanisms of this compound have been published. Such research would typically involve molecular docking simulations to predict the compound's preferred orientation within a binding site and to estimate binding affinity. These studies are instrumental in understanding how the molecule's shape and electrostatic potential contribute to its interactions with larger macromolecular structures, independent of specific biological outcomes. scispace.com
Structure Mechanism Relationship Investigations of N 2,4 Difluorophenyl 4 Methoxybenzamide Analogues
Influence of Fluorine Substitution Patterns on Molecular Interactions and Steric Hindrance
The incorporation of fluorine atoms into the N-phenyl ring of benzamide (B126) analogues profoundly influences their intermolecular and intramolecular interactions. The position and number of fluorine substituents can alter crystal packing, molecular conformation, and the nature of non-covalent bonds. nih.govresearchgate.net
Computational and crystallographic studies reveal that fluorine substitution can have a stabilizing effect on molecular structure. For instance, substituting hydrogen with fluorine in the ortho-position of benzamide has been shown to suppress disorder in the crystal lattice without altering the fundamental packing motif. acs.orgnih.govacs.org Crystal structure prediction calculations suggest this is because fluorine substitution creates a less dense lattice energy landscape, making disorder less probable. acs.orgnih.govacs.org
Fluorine's high electronegativity allows it to participate in a variety of weak interactions, including hydrogen bonds and other non-covalent contacts. In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, a close analogue, several such interactions are observed:
Intramolecular H⋯F contacts: An intramolecular contact is present between the amide hydrogen and an ortho-fluorine atom. nih.gov
C-F⋯C contacts: Ring-to-ring stacking is supplemented by C-F⋯C interactions, further stabilizing the crystal structure. nih.gov
The specific pattern of fluorine substitution is critical. Studies comparing N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-4-difluorobenzamide show that differences in their molecular interactions can be attributed directly to the distinct fluorine substitution patterns. mlsu.ac.in Furthermore, the substitution of additional fluorine atoms into an aromatic system generally leads to a decrease in binding energy in edge-to-face aromatic interactions. nih.gov However, the specific positioning of the fluorine atoms can have a large effect on the total binding energy; complexes with fluorines closer to hydrogen atoms on an interacting ring can be stabilized by electrostatic interactions between the partially negative fluorine and partially positive hydrogen atoms. nih.gov
| Interaction Type | Description | Example Compound | Citation |
| Disorder Suppression | Ortho-fluorine substitution suppresses crystal lattice disorder. | 2-Fluorobenzamide | acs.orgnih.govacs.org |
| Intramolecular Contact | Amide hydrogen forms a close contact with an ortho-fluorine. | N-(2,4-difluorophenyl)-2-fluorobenzamide | nih.gov |
| Intermolecular H-Bonding | Weak C-H⋯F interactions contribute to crystal packing. | N-(2,4-difluorophenyl)-2-fluorobenzamide | nih.gov |
| Stacking Interactions | C-F⋯C contacts supplement π–π stacking between aromatic rings. | N-(2,4-difluorophenyl)-2-fluorobenzamide | nih.gov |
| Electrostatic Stabilization | Partially negative fluorine atoms interact with partially positive hydrogens. | Fluorinated benzene (B151609) dimers | nih.gov |
Role of the 4-Methoxy Group in Modulating Electronic Properties and Hydrogen Bonding Capacity
The 4-methoxy group on the benzoyl ring is a key modulator of the molecule's electronic properties and its capacity to form hydrogen bonds. The oxygen atom of the methoxy (B1213986) group can act as a proton acceptor, enabling it to participate in various types of hydrogen bonds. researchgate.net This capability is crucial for target recognition and influencing intermolecular interactions. researchgate.net
In the crystal structure of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, the methoxy oxygen atom serves as the acceptor for an N–H⋯O hydrogen bond, demonstrating its direct involvement in supramolecular assembly. spu.edu.sy Theoretical studies on 3-amino-4-methoxy benzamide further confirm the potential for the methoxy group to engage in intramolecular hydrogen bonding. ias.ac.in
Beyond hydrogen bonding, the methoxy group exerts a significant electronic influence. It is generally considered an electron-donating group through resonance, which can affect the reactivity and interaction potential of the entire molecule. However, its effect can be complex and context-dependent. For example, in certain substituted benzamides, the introduction of an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene ring. nih.gov This conformational change weakens the intramolecular hydrogen bond between the amide and the methoxy oxygen, paradoxically decreasing the molecule's lipophilicity. nih.gov
The electronic nature of the methoxy group can be quantified using parameters like the Hammett constant, which measures the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. sips.org.in This allows for a systematic understanding of how the methoxy group modifies the electronic landscape of the benzamide scaffold.
Conformational Dynamics of the Amide Linkage and Its Impact on Molecular Rigidity
Crystallographic studies of benzamide analogues provide precise measurements of these conformations. In N-(2,4-difluorophenyl)-2-fluorobenzamide, the central amide group plane is twisted relative to the two aromatic rings, with dihedral angles of 23.04° and 23.69°. nih.gov A similar conformation is observed in N-(2,3-difluorophenyl)-2-fluorobenzamide, where the angles are 23.17° and 23.44°. mlsu.ac.in These twisted, non-planar conformations are a common feature of N-aryl benzamides.
The final conformation observed in a crystal structure is often a result of a balance between the lowest energy conformation of the isolated molecule and the optimization of intermolecular forces within the crystal lattice. nih.gov Density Functional Theory (DFT) calculations on isolated N-(4-methoxyphenyl)benzamide predict a conformation where the aryl rings are tilted about 30° relative to each other. nih.gov However, in the crystal structure, the tilt is approximately 60°. nih.gov This significant conformational change is driven by the formation of more favorable N-H⋯O hydrogen bonding and aryl ring π-stacking environments in the solid state. nih.gov This demonstrates that while the amide linkage imparts a degree of rigidity, it also possesses enough flexibility to adapt its conformation to maximize stabilizing intermolecular interactions.
| Compound | Ring 1-Amide Angle (°) | Ring 2-Amide Angle (°) | Inter-ring Angle (°) (Crystal) | Inter-ring Angle (°) (DFT, isolated) | Citation |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | 23.04 | 23.69 | N/A | N/A | nih.gov |
| N-(2,3-difluorophenyl)-2-fluorobenzamide | 23.17 | 23.44 | N/A | N/A | mlsu.ac.in |
| N-(4-methoxyphenyl)benzamide | N/A | N/A | ~60 | ~30 | nih.gov |
Systematic Elucidation of Substituent Effects on Binding Affinity and Selectivity in Molecular Interactions
The systematic variation of substituents on the benzamide scaffold allows for a detailed elucidation of their effects on molecular interactions and binding properties, independent of specific biological targets. Properties such as proton affinity, which measures the affinity for binding a proton in the gas phase, can serve as a model for understanding ligand-receptor interactions.
Studies on substituted benzamides have shown that both the electronic nature and steric profile of substituents are crucial. researchgate.net For example, introducing bulky ortho-methyl groups twists the amide group out of the plane of the aromatic ring, which interrupts π-electron conjugation and influences the proton affinity. researchgate.net The effect of polar substituents like amino (electron-donating) and nitro (electron-withdrawing) groups on proton affinity reveals the susceptibility of the amide group to these electronic perturbations. researchgate.net
Fluorine substitution has also been shown to directly impact binding affinity. In a series of benzamide derivatives, the introduction of fluorine atoms led to an increase in binding affinity for the protein cereblon. nih.gov This highlights how fluorine can be strategically employed to enhance molecular interactions. Conversely, in other systems, electron-withdrawing groups like fluorine can be less tolerated at certain positions, with smaller, electron-rich substituents leading to more potent interactions. acs.org
The influence of substituents also extends to non-covalent stacking interactions. Quantitative measurements have shown that electron-withdrawing substituents on a phenyl ring can increase the strength of aromatic stacking interactions by a factor of up to 20, an effect attributed to favorable electrostatic interactions. rsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Approaches for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the physicochemical properties of a series of compounds with a specific activity, such as chemical reactivity or binding affinity. sips.org.in This method allows for the development of mathematical equations that can predict the activity of novel analogues and provide mechanistic insights into the properties driving the interaction. spu.edu.sy
The core of QSAR lies in the use of molecular descriptors that quantify various properties of a molecule. sips.org.in Key descriptors include:
Hydrophobic Parameters: The partition coefficient (log P) and the substituent hydrophobicity constant (π) measure the lipophilicity of the molecule or a specific substituent. These are crucial for understanding how a molecule partitions between different environments. mlsu.ac.inspu.edu.sy
Electronic Parameters: The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring, which affects polarity and ionization. sips.org.in
Steric Parameters: Descriptors like Taft's constant (Es) and molar refractivity (MR) describe the size and shape of substituents, which can influence how a molecule fits into a binding site. mlsu.ac.in
QSAR studies focused on chemical properties, such as the dissociation constant (pKa), provide a clear example of this approach without involving biological targets. A QSAR study on benzenesulfonamides successfully modeled pKa using physicochemical parameters like surface tension (a steric parameter) and refractive index. arkat-usa.org This demonstrates how QSAR can elucidate the relationship between a molecule's structure and its fundamental chemical reactivity. Similarly, quantum chemical descriptors, such as the HOMO-LUMO energy gap, can be used in QSAR models to correlate structure with reactivity, where a smaller gap often implies higher reactivity.
| QSAR Parameter | Property Measured | Influence on Molecular Interactions | Citation |
| log P / Clog P | Overall hydrophobicity/lipophilicity | Governs transport and partitioning between phases | spu.edu.sy |
| π (pi constant) | Hydrophobicity of a specific substituent | Quantifies the hydrophobic contribution of a substituent to binding | mlsu.ac.inspu.edu.sy |
| σ (Hammett constant) | Electronic effect of a substituent (donating/withdrawing) | Modulates polarity, ionization, and electrostatic interactions | sips.org.in |
| Surface Tension (ST) | Steric/intermolecular force parameter | Relates to molar volume and steric effects that influence binding | arkat-usa.org |
| HOMO-LUMO Gap | Chemical reactivity/kinetic stability | Smaller gap often correlates with higher chemical reactivity | N/A |
Patent Landscape and Intellectual Property Analysis for Benzamide Derivatives
Review of Patent Filings Involving N-(2,4-difluorophenyl)-4-methoxybenzamide and Structurally Related Scaffolds
A comprehensive review of the patent literature reveals a significant number of filings for benzamide (B126) derivatives, underscoring their importance in medicinal chemistry. While patents specifically claiming the exact molecule this compound are not prominently found, numerous patents protect structurally related compounds, indicating a broad and active area of research and development.
Patents in this domain often feature a core benzamide scaffold with various substitutions on both the benzoyl and aniline (B41778) rings. These modifications are strategically designed to modulate pharmacological activity, improve pharmacokinetic properties, and secure novel intellectual property. For instance, patent US9221773B2 describes a series of substituted benzamides, highlighting the versatility of this scaffold in targeting various biological pathways. google.com Similarly, European patent EP0757038B1 discloses novel benzamide compounds with applications as pharmaceutical agents, demonstrating the ongoing interest in this class of molecules. google.com
The patenting trend for benzamide derivatives has been robust over the years. A review of patents from 2010-2012 and 2013-2014 for the related benzimidazole (B57391) derivatives shows a wide range of biological activities being explored, from antimicrobial to anticancer agents. This suggests a mature yet still evolving landscape where innovation is focused on both new therapeutic applications and second-generation improvements of existing scaffolds.
The following table provides a representative overview of patent filings for structurally related benzamide derivatives, showcasing the diversity of claimed structures and their therapeutic applications.
| Patent/Application Number | Assignee | Key Structural Features Claimed | Therapeutic Area (if specified) |
| US9221773B2 | Translational Drug Development, LLC | Substituted benzamides with heterocyclic moieties | Not specified |
| EP0757038B1 | Not specified | Novel benzamide compounds and their isomers | Cardiotonics, antiulcer agents |
| US4584303A | Not specified | N-aryl-N-(4-piperidinyl)amides | Analgesics, anti-arrhythmic agents |
This table is for illustrative purposes and not exhaustive.
Analysis of Claimed Synthetic Methodologies and Novelty in Patent Literature
The synthetic methodologies claimed in patents for benzamide derivatives often revolve around the core amide bond formation. The classical approach involves the coupling of a substituted benzoic acid or its activated derivative (like an acid chloride or ester) with a corresponding substituted aniline.
Novelty in the patent literature for synthetic methods often lies in:
Novel Starting Materials: The development of new routes to synthesize elaborately substituted benzoic acid or aniline precursors.
Improved Coupling Reagents and Conditions: The use of new coupling agents that offer higher yields, better purity, milder reaction conditions, or are more environmentally friendly.
Stereoselective Synthesis: For chiral benzamide derivatives, the development of methods to control the stereochemistry of the final product.
A key example of a patented synthetic methodology for a structurally related compound is found in Chinese patent CN107935881B, which describes the preparation of N-[(2,4-difluorophenyl)methyl]-4-methoxy-3-oxobutanamide. This compound serves as a crucial intermediate in the synthesis of the antiretroviral drug Dolutegravir. The patented method highlights a specific multi-step synthesis, demonstrating the level of detail and novelty required for a process patent.
The general synthetic scheme for many patented benzamides can be summarized as follows:

This is a generalized representation and specific reaction conditions and reagents vary significantly across different patents.
Evolution of Structural Emphases in Benzamide-Based Patent Claims
The structural emphases in patent claims for benzamide-based compounds have evolved significantly over time, reflecting a deeper understanding of structure-activity relationships (SAR) and the desire to access new biological targets.
Early patents in the benzamide space often focused on simpler substitution patterns on the aromatic rings. However, as the field matured, a clear trend towards more complex and diverse structural modifications has emerged. This evolution can be categorized into several key areas:
Bioisosteric Replacements: The substitution of common functional groups with bioisosteres to improve properties like metabolic stability, potency, and selectivity. For example, replacing a methyl group with a trifluoromethyl group or a phenyl ring with a pyridine (B92270) ring.
Conformational Restriction: The use of cyclic structures or rigid linkers to lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity.
Targeting Specific Sub-pockets of Binding Sites: As the three-dimensional structures of biological targets have become better understood, patent claims have become more focused on specific substitution patterns that allow for optimal interactions with the target's binding site.
A review of benzamide derivatives in medicinal chemistry highlights their potential as scaffolds for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net This diversification of therapeutic targets has driven the evolution of structural modifications seen in the patent literature.
Strategic Implications of Patent Expiration and New Chemical Entity Development
The expiration of patents for blockbuster drugs, often referred to as the "patent cliff," has profound strategic implications for pharmaceutical companies and creates opportunities for the development of new chemical entities (NCEs). uspharmacist.comnih.gov When a patent for a successful benzamide-based drug expires, it opens the market to generic competition, leading to a significant drop in revenue for the originator company.
To mitigate the impact of the patent cliff, pharmaceutical companies employ several strategies:
Lifecycle Management: This can involve developing new formulations, new indications, or combination therapies for the existing drug to extend its market exclusivity.
Development of "Me-Too" or "Me-Better" Drugs: Companies may develop structurally similar compounds with improved efficacy, safety, or pharmacokinetic profiles. These NCEs can capture a significant market share even after the original drug goes off-patent.
Innovation and Diversification: The revenue generated from a successful patented drug is often reinvested into research and development to discover and develop novel drugs with different mechanisms of action, often in new therapeutic areas.
The patent expiration of a first-in-class benzamide drug can also stimulate further innovation in the field. It can lead to a greater understanding of the biological target and the SAR of the benzamide scaffold, paving the way for the development of next-generation drugs with improved properties. The development of new chemical entities is a high-risk, high-reward endeavor, but it is essential for the long-term sustainability of pharmaceutical innovation. cbs.dk
The table below outlines the strategic options for pharmaceutical companies facing the patent expiration of a key benzamide-based drug.
| Strategy | Description | Potential Outcome |
| Lifecycle Management | Developing new formulations, indications, or combinations of the existing drug. | Extended market exclusivity and revenue stream. |
| "Me-Better" NCE Development | Creating a new, improved version of the original drug. | Capturing a significant portion of the market from the original and generic drugs. |
| Diversification of R&D | Investing in new therapeutic areas and novel mechanisms of action. | Reduced reliance on a single blockbuster drug and a more robust long-term pipeline. |
| Strategic Partnerships/Acquisitions | Collaborating with or acquiring other companies to gain access to new technologies or drug candidates. | Rapidly expanding the company's portfolio and mitigating revenue loss. |
Future Directions in N 2,4 Difluorophenyl 4 Methoxybenzamide Research
Development of Chemo- and Regioselective Synthesis Strategies for Complex Derivatives
Future synthetic research on N-(2,4-difluorophenyl)-4-methoxybenzamide will likely focus on the development of sophisticated chemo- and regioselective strategies to generate complex derivatives with tailored properties. A primary challenge lies in the selective functionalization of the two aromatic rings, which possess different electronic characteristics.
One promising avenue is the application of transition-metal-catalyzed C-H bond activation. rsc.org This approach would enable the direct introduction of new functional groups at specific positions on either the 2,4-difluorophenyl or the 4-methoxyphenyl (B3050149) ring, bypassing the need for pre-functionalized starting materials. mdpi.com For instance, directing groups could be temporarily installed to guide the regioselective arylation, alkylation, or alkenylation of the aromatic C-H bonds. rsc.org The development of catalyst and ligand systems that can differentiate between the various C-H bonds on the two rings will be a key area of investigation. nih.gov
Furthermore, chemodivergent reaction pathways could be explored, where slight modifications in reaction conditions (e.g., catalyst, ligand, or solvent) lead to different structural isomers from the same set of starting materials. nih.gov This would provide a powerful tool for rapidly generating a diverse library of this compound derivatives for screening in various applications. The synthesis of N-aryl-N-(2-oxo-2-arylethyl) benzamides and their subsequent chemoselective reactions represent a current strategy that could be adapted and expanded for this purpose. nih.govst-andrews.ac.uk
Table 1: Potential Regioselective C-H Functionalization Strategies
| Strategy | Target Ring | Potential Functional Group | Catalyst/Reagent System | Reference |
|---|---|---|---|---|
| Directed Ortho-Metalation | 4-methoxyphenyl | Alkyl, Aryl | Palladium, Nickel, or Rhodium catalysts | rsc.org |
| Remote C-H Activation | 2,4-difluorophenyl | Halogen, Trifluoromethyl | Transition-metal catalysts with specialized ligands | mdpi.com |
Advanced Crystallographic Studies under Non-Ambient Conditions
While the crystal structure of this compound and related compounds at ambient conditions provides valuable information, future research should delve into advanced crystallographic studies under non-ambient conditions, such as variable temperature and high pressure. Such studies can reveal polymorphism, phase transitions, and the dynamic behavior of intermolecular interactions, which are crucial for understanding the material's stability and properties. researchgate.netresearchgate.netnih.govaps.org
Variable-Temperature Single-Crystal X-ray Diffraction: Conducting single-crystal X-ray diffraction at a range of temperatures, from cryogenic to elevated, can identify temperature-induced phase transitions. researchgate.net These transitions can involve changes in molecular conformation, packing arrangements, and the nature of hydrogen bonds. For this compound, it would be particularly insightful to study how the N-H···O hydrogen bonds and weaker C-H···F and C-H···O interactions evolve with temperature. This could reveal the presence of dynamic disorder at higher temperatures or ordering phenomena upon cooling. researchgate.net
High-Pressure Crystallography: Applying high pressure to a crystal can induce profound changes in its structure and properties. capes.gov.brnist.govesrf.fr High-pressure single-crystal X-ray diffraction studies on this compound could lead to the discovery of new, denser polymorphs with altered intermolecular interaction geometries. mdpi.comacs.orgmdpi.com This technique is particularly useful for understanding the compressibility of the crystal lattice and the robustness of its hydrogen-bonding network. capes.gov.br The response of the fluorine and methoxy (B1213986) substituents to pressure would also provide fundamental insights into their role in crystal packing. acs.org
Table 2: Proposed Non-Ambient Crystallographic Studies
| Technique | Parameter Range | Potential Findings | Reference |
|---|---|---|---|
| Variable-Temperature SCXRD | 100 K - 400 K | Phase transitions, thermal expansion anisotropy, changes in hydrogen bond dynamics. | researchgate.netresearchgate.net |
Integration of Machine Learning and AI in Computational Design and Prediction
De Novo Design of Novel Analogs: Generative AI models can be trained on large datasets of known chemical structures and their properties to design novel molecules from scratch. ikprress.org For this compound, AI could be employed to generate new derivatives with predicted high affinity for a specific biological target or with optimized pharmacokinetic profiles. researchgate.netmdpi.com These models can explore a vast chemical space to identify promising candidates for synthesis and testing. ikprress.org
Prediction of Physicochemical and Pharmacokinetic Properties: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict various properties of this compound derivatives. nih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on molecular structure. nih.goviapchem.orgarxiv.org Such predictive models are invaluable in the early stages of drug discovery for prioritizing compounds with favorable drug-like characteristics. nih.govarxiv.org
Crystal Structure and Polymorph Prediction: AI and advanced computational algorithms can be used to predict the crystal structure and potential polymorphs of this compound. acs.org This is crucial for understanding the solid-state properties of the compound and for identifying the most stable crystalline form, which is a critical aspect in pharmaceutical development. mdpi.com
Table 3: Applications of AI and Machine Learning
| Application Area | AI/ML Technique | Predicted Outcome | Reference |
|---|---|---|---|
| Drug Discovery | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Novel molecular structures with high predicted bioactivity. | researchgate.netikprress.org |
| ADMET Prediction | Random Forest, Support Vector Machines (SVMs), Deep Neural Networks (DNNs) | Pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and toxicity. | nih.goviapchem.org |
Exploration of Self-Assembly and Supramolecular Chemistry Applications
The molecular structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for forming well-defined supramolecular assemblies. Future research should focus on harnessing these non-covalent interactions to create novel functional materials.
Formation of Supramolecular Gels: Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional networks that immobilize the solvent, resulting in a supramolecular gel. mdpi.comacs.orgnih.govrsc.org The potential of this compound and its derivatives to act as LMWGs should be systematically investigated in a range of solvents. The resulting gels could have applications as stimuli-responsive materials, for example, responding to changes in temperature, pH, or the presence of specific analytes. mdpi.com
Development of Liquid Crystalline Phases: The rigid, anisotropic shape of this compound suggests that its derivatives, particularly those with long alkyl or alkoxy chains, could exhibit liquid crystalline behavior. nih.gov The self-assembly of these molecules into ordered, fluid phases could be explored for applications in optical and electronic devices. nih.gov
Crystal Engineering and Co-crystallization: A deeper understanding of the supramolecular synthons involving the fluorine atoms, such as C-H···F interactions, will be crucial for the rational design of crystal structures with desired properties. acs.org Co-crystallization of this compound with other molecules (co-formers) could be used to create new solid forms with modified physicochemical properties, such as solubility and melting point. acs.org The role of the difluorophenyl and methoxyphenyl moieties in directing the supramolecular architecture will be a key aspect of this research. rsc.org
Focused Investigation into Fundamental Interaction Mechanisms with Diverse Chemical Entities
A fundamental understanding of the non-covalent interactions that this compound can engage in is crucial for predicting its behavior in different chemical and biological environments. Future research should employ a combination of advanced spectroscopic and computational techniques to probe these interactions in detail.
Spectroscopic Studies of Hydrogen Bonding and Halogen Bonding: Advanced NMR spectroscopic techniques can be used to study the nature of intramolecular and intermolecular hydrogen bonds involving the amide group and the fluorine atoms. rsc.org The presence and strength of N-H···O, C-H···O, and C-H···F hydrogen bonds can be elucidated. researchgate.net Furthermore, the potential for the fluorine atoms to participate in halogen bonding with electron-donating species should be investigated.
Interaction with Biological Macromolecules: To explore the potential of this compound and its derivatives in a biological context, studies on their interactions with proteins and nucleic acids are warranted. Molecular docking simulations can predict the binding modes and affinities of these compounds with various biological targets. nih.gov Spectroscopic techniques such as fluorescence spectroscopy and isothermal titration calorimetry can then be used to experimentally validate these predictions and determine the thermodynamic parameters of binding.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
